2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine is a member of the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Notably, it has shown significant inhibition against human fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling.
Efficacy Data
Recent studies have reported the following IC50 values for this compound:
Target | IC50 (nM) | Assay Description |
---|---|---|
Human FABP4 | 43 | Assessed using Terbium time-resolved fluorescence energy transfer (TR-FRET) |
Human FABP5 | 18 | Similar assay as above |
These results indicate a potent inhibitory effect on both FABP4 and FABP5, suggesting potential applications in metabolic disorders and obesity-related conditions .
Case Study 1: Antitumor Activity
In a recent investigation into the antitumor properties of oxadiazole derivatives, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure was analyzed using structure–activity relationship (SAR) studies to understand how modifications could enhance its efficacy. The results showed that the presence of the cyclopropyl moiety contributed positively to its anticancer activity .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in vitro. The mechanism involved the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses. This suggests that the compound could be explored further for therapeutic applications in chronic inflammatory diseases .
Research Findings
A review of literature indicates that compounds containing oxadiazole rings often exhibit a range of biological activities including antimicrobial, antifungal, and anticancer effects. The unique structure of this compound positions it as a promising candidate for drug development.
Summary of Biological Activities
Activity Type | Findings |
---|---|
Anticancer | Significant cytotoxicity in multiple cancer cell lines |
Anti-inflammatory | Reduction in cytokine production; modulation of NF-kB pathways |
Lipid Metabolism | Potent inhibition of FABP4 and FABP5 |
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-3-1-2-7(8)10-12-9(13-14-10)6-4-5-6/h6-8H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNXWKVPZOJCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=NC(=NO2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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